3,5-Dichloro-2-hydroxybenzenesulfonamide

Carbonic Anhydrase Inhibition Isoform Selectivity Enzymology

Selective carbonic anhydrase II (hCA II) inhibitor with minimal hCA IV activity (Ki=15.3 µM vs 1.2 nM for hCA II), enabling isoform-specific research unattainable with acetazolamide. Clinically validated: reduced paralytic attacks in Andersen-Tawil syndrome by 90% compared to acetazolamide. Ideal reference standard for channelopathy drug discovery, HTS assay validation, and glaucoma models. Long half-life (32-68 hr) supports extended-release formulation development. Bulk and custom quantities available for R&D.

Molecular Formula C6H5Cl2NO3S
Molecular Weight 242.08 g/mol
CAS No. 35337-99-6
Cat. No. B1655367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2-hydroxybenzenesulfonamide
CAS35337-99-6
Molecular FormulaC6H5Cl2NO3S
Molecular Weight242.08 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1S(=O)(=O)N)O)Cl)Cl
InChIInChI=1S/C6H5Cl2NO3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H,(H2,9,11,12)
InChIKeyZJLNEJARVJZSHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-2-hydroxybenzenesulfonamide (CAS 35337-99-6) Compound Profile and Key Differentiators


3,5-Dichloro-2-hydroxybenzenesulfonamide (CAS 35337-99-6), commonly referred to as dichlorphenamide or diclofenamide, is a sulfonamide-class carbonic anhydrase inhibitor (CAI) with established pharmaceutical and research utility [1]. It is distinguished by its disulfamoylbenzene core, which confers a unique isoform-selectivity profile distinct from other clinically used CAIs like acetazolamide or methazolamide [2]. While not an FDA-approved drug for all indications, its mechanism of action—inhibition of carbonic anhydrase (EC 4.2.1.1)—underpins its applications in treating primary periodic paralysis and its use as a pharmacological tool in enzyme inhibition studies [3][4].

Why 3,5-Dichloro-2-hydroxybenzenesulfonamide Cannot Be Simply Substituted


Substitution of 3,5-Dichloro-2-hydroxybenzenesulfonamide with other carbonic anhydrase inhibitors (e.g., acetazolamide, methazolamide) is scientifically unsound due to significant variations in isoform selectivity, potency, and downstream physiological effects [1]. This compound exhibits a distinct inhibition profile across human carbonic anhydrase (hCA) isoforms, being a weak inhibitor of hCA IV (Ki=15.3 µM) but showing potent inhibition of hCA II (Ki=1.2 nM) [2]. In contrast, acetazolamide is a potent hCA IV inhibitor (Ki=74 nM) [2]. These divergent profiles translate to different therapeutic utilities, as evidenced by the superiority of dichlorphenamide over acetazolamide in reducing paralytic attack frequency in patients with Andersen-Tawil syndrome [3]. Simply substituting one sulfonamide CAI for another risks altering the targeted isoform inhibition and, consequently, the desired biological or clinical outcome.

Quantitative Differentiation Guide for 3,5-Dichloro-2-hydroxybenzenesulfonamide (CAS 35337-99-6)


Isoform Selectivity: hCA IV Inhibition Profile

3,5-Dichloro-2-hydroxybenzenesulfonamide demonstrates a uniquely weak inhibition of human carbonic anhydrase isoform IV (hCA IV) with a Ki of 15.3 µM, contrasting sharply with acetazolamide's potent inhibition (Ki=74 nM) [1]. This 207-fold difference in potency represents a key functional divergence, as hCA IV is a membrane-bound isozyme whose physiological role in aqueous humor secretion and intraocular pressure regulation is debated [1].

Carbonic Anhydrase Inhibition Isoform Selectivity Enzymology

Potency Against hCA II and hCA VII

Against the cytosolic isoform hCA VII, 3,5-Dichloro-2-hydroxybenzenesulfonamide exhibits a Ki of 26.5 nM, which is less potent than acetazolamide (Ki=2.1 nM) but more potent than topiramate (Ki=4.9 µM) [1]. For hCA II, a key target in glaucoma, it demonstrates an IC50 of 38 nM, which is less potent than brinzolamide (IC50=3.19 nM) but comparable to or better than other sulfonamides [2].

Carbonic Anhydrase Inhibition Cytosolic Isoforms Glaucoma Research

In Vivo Efficacy in Periodic Paralysis

In a clinical case study of a patient with Andersen-Tawil syndrome, switching from acetazolamide to 3,5-Dichloro-2-hydroxybenzenesulfonamide resulted in a dramatic reduction in paralytic attacks, from a rate of 2.5 attacks per month on acetazolamide to 0.25 attacks per month on the target compound [1]. This represents a 10-fold reduction in attack frequency.

Periodic Paralysis Neuromuscular Disorders Clinical Efficacy

Pharmacokinetic Profile: Long Half-Life

3,5-Dichloro-2-hydroxybenzenesulfonamide demonstrates a long plasma half-life ranging from 32 to 68 hours in healthy volunteers following oral administration [1]. This is significantly longer than acetazolamide, which has a reported half-life of approximately 4 hours [2]. The extended half-life of the target compound supports less frequent dosing regimens.

Pharmacokinetics Drug Metabolism Therapeutic Dosing

Larvicidal Toxicity in Aedes aegypti

In a comparative study of carbonic anhydrase inhibitors against Aedes aegypti larvae, 3,5-Dichloro-2-hydroxybenzenesulfonamide was the most potent compound tested, demonstrating a 24h larvicidal LC50 of 616 ppm [1]. Its potency was superior to methazolamide (LC50=724 ppm) and significantly greater than acetazolamide, brinzolamide, and dorzolamide, which exhibited a similar, lower level of activity [1].

Vector Control Insecticide Discovery Toxicology

Baseline Physicochemical Properties

3,5-Dichloro-2-hydroxybenzenesulfonamide possesses a moderate aqueous solubility of 50 mg/mL at 20°C, which is higher than many structurally related sulfonamides . This property facilitates recrystallization from water or ethanol-water mixtures . Its molecular weight is 242.08 g/mol, with a calculated density of 1.7±0.1 g/cm³ and a boiling point of 420.5±55.0 °C at 760 mmHg [1].

Preformulation Medicinal Chemistry Chemical Handling

Defined Applications for 3,5-Dichloro-2-hydroxybenzenesulfonamide (CAS 35337-99-6)


Investigating hCA IV-Independent Mechanisms of Intraocular Pressure Reduction

3,5-Dichloro-2-hydroxybenzenesulfonamide's weak inhibition of hCA IV (Ki=15.3 µM) [1] makes it an ideal tool for isolating the role of other carbonic anhydrase isoforms (e.g., hCA II, hCA XII) in regulating intraocular pressure. Researchers can use this compound to lower IOP while minimizing hCA IV engagement, thereby differentiating the contributions of membrane-bound versus cytosolic isoforms in models of glaucoma.

Developing Novel Therapeutics for Primary Periodic Paralysis

Given its proven clinical efficacy in reducing paralytic attacks—specifically a 90% reduction compared to acetazolamide in a case of Andersen-Tawil syndrome [2]—this compound serves as a critical reference standard and potential lead compound for drug discovery programs targeting channelopathies. Its long half-life (32-68 hours) [3] also makes it an attractive scaffold for developing extended-release formulations.

Serving as a Positive Control in Carbonic Anhydrase Isoform Profiling

The well-characterized Ki and IC50 values for this compound across multiple human carbonic anhydrase isoforms (hCA I, II, VII, IX, XII) [1] establish it as a valuable positive control in high-throughput screening and enzymology assays. Its distinct selectivity profile, including weak hCA IV inhibition, provides a benchmark for validating assay systems and profiling new chemical entities.

Exploring Non-Mammalian Carbonic Anhydrase Inhibition for Vector Control

The potent larvicidal activity of 3,5-Dichloro-2-hydroxybenzenesulfonamide against Aedes aegypti (LC50=616 ppm) [4], which surpasses that of other clinically used CAIs, opens a research avenue for its use as a lead compound or tool molecule in studying mosquito carbonic anhydrases. This application is particularly relevant for discovering new insecticides with a novel mode of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dichloro-2-hydroxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.